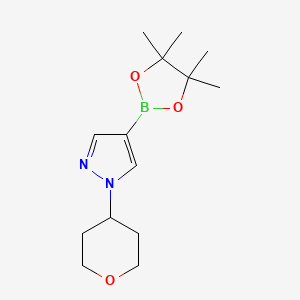

1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

概要

説明

1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C14H23BN2O3 and its molecular weight is 278.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound known for its unique molecular structure and potential biological activities. The compound features a pyrazole ring with a tetrahydro-2H-pyran moiety and a boron-containing dioxaborolane group, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound based on diverse sources of research.

The chemical formula of this compound is , with a molecular weight of approximately 278.16 g/mol. It has been characterized by various physicochemical properties such as melting point (113.0 to 117.0 °C) and predicted boiling point (413.8±35.0 °C) .

Biological Activity Overview

Research indicates that compounds containing pyrazole and boron functionalities exhibit significant biological activities, including:

- Antitumor Activity : Pyrazole derivatives have been studied for their potential as antitumor agents. In particular, the incorporation of boron may enhance the therapeutic efficacy against cancer cells.

- Neuroprotective Effects : The compound is being investigated for its role in developing drugs targeting neurological disorders, suggesting potential neuroprotective properties.

- Antimicrobial Properties : Some studies indicate that similar compounds exhibit antimicrobial activity, which could extend to this specific pyrazole derivative.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Potential as an inhibitor in cancer treatment | |

| Neuroprotective | Development of drugs for neurological disorders | |

| Antimicrobial | Exhibits antimicrobial properties |

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

- Antitumor Efficacy : A study demonstrated that pyrazole derivatives with boron groups showed enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- Neuroprotective Mechanisms : Research focused on neurodegenerative diseases found that compounds with similar structures could protect neuronal cells from oxidative stress and apoptosis, indicating their potential in treating conditions like Alzheimer’s disease .

- Antimicrobial Activity : A comparative analysis revealed that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Applications

The compound is widely utilized in various fields:

- Pharmaceutical Development : It serves as an intermediate in synthesizing novel pharmaceuticals aimed at treating neurological disorders.

- Material Science : It contributes to creating advanced materials with enhanced thermal stability and mechanical strength.

- Agricultural Chemistry : The compound is involved in formulating agrochemicals, leading to more effective pesticides with reduced environmental impact.

科学的研究の応用

Pharmaceutical Applications

1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as an important pharmaceutical intermediate. Notably, it is utilized in the synthesis of crizotinib , a drug approved for the treatment of non-small cell lung cancer (NSCLC) that targets anaplastic lymphoma kinase (ALK) and c-MET pathways. The compound's boron-containing moiety enhances its reactivity and facilitates the formation of complex molecular architectures essential for drug development.

Synthesis and Mechanism

The synthesis of this compound often involves the use of transition metal catalysis and boron chemistry. For example:

- Formation of Pyrazole Ring : The pyrazole moiety can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

- Boron Functionalization : The incorporation of boron into the structure typically involves reactions with boronic acids or boronate esters under mild conditions.

Case Study 1: Crizotinib Synthesis

In a study focused on synthesizing crizotinib analogs, researchers employed this compound as a key intermediate. The study demonstrated that variations in the tetrahydropyran ring could significantly influence the biological activity against ALK-positive NSCLC cells.

Case Study 2: Targeted Drug Delivery Systems

Another research project explored the use of this compound in developing targeted drug delivery systems. By modifying its structure to enhance solubility and stability in biological environments, researchers achieved improved therapeutic efficacy in preclinical models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronic ester moiety reacts with halogenated pyrazole precursors. For example, the tetrahydro-2H-pyran-4-yl group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Purification often involves column chromatography (ethyl acetate/hexane gradients) and recrystallization from 2-propanol or methanol .

- Key Considerations : Ensure anhydrous conditions for boronic ester stability. Monitor reaction progress via TLC or HPLC to detect intermediates.

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm substituent positions and boronic ester integrity. For example, the dioxaborolane group shows distinct signals at δ 1.0–1.3 ppm (methyl protons) .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydro-2H-pyran-4-yl group .

Q. What are the stability and storage requirements for this compound?

- Stability : The boronic ester is moisture-sensitive. Decomposition occurs via hydrolysis, forming boronic acid derivatives.

- Storage : Store under inert gas (argon or nitrogen) at –20°C in amber vials with desiccants. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can reaction yields be optimized for cross-coupling steps involving this boronic ester?

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura reactions. Catalyst loading (1–5 mol%) and ligand choice (e.g., SPhos) significantly impact yields .

- Solvent Systems : Optimize polar aprotic solvents (DMF, THF) with degassed aqueous bases (KPO) to prevent boronic ester hydrolysis. Reaction temperatures of 80–100°C improve kinetics .

- Work-Up : Extract products with dichloromethane/water mixtures and dry over NaSO to minimize residual moisture .

Q. What computational methods are used to predict the reactivity of this compound in medicinal chemistry applications?

- DFT Calculations : Model the boronic ester’s electrophilicity and pyrazole ring aromaticity to predict cross-coupling efficiency.

- Molecular Docking : Screen against target proteins (e.g., kinases) to assess binding affinity. The tetrahydro-2H-pyran-4-yl group’s conformational flexibility enhances ligand-protein interactions .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical properties?

- Case Study : Replacing the tetrahydro-2H-pyran-4-yl group with a trifluoromethylphenyl moiety (as in ) increases lipophilicity (logP from 2.1 to 3.8), impacting solubility and membrane permeability.

- Experimental Validation : Measure logP (shake-flask method) and solubility in PBS (pH 7.4) to correlate structural changes with bioavailability .

Q. What are the challenges in scaling up synthesis for preclinical studies?

特性

IUPAC Name |

1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-17(10-11)12-5-7-18-8-6-12/h9-10,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOVIFJKQGYEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671760 | |

| Record name | 1-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040377-03-4 | |

| Record name | 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040377-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-TETRAHYDROPYRANYL)-1H-PYRAZOLE-4-BORONIC ACID PINACOL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。